benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

Catalog No.
S12275031
CAS No.
M.F
C35H27Cl2FN4O6
M. Wt
689.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-n...

Product Name

benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate

IUPAC Name

benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate

Molecular Formula

C35H27Cl2FN4O6

Molecular Weight

689.5 g/mol

InChI

InChI=1S/C35H27Cl2FN4O6/c1-20(42(45)46)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)48-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(47-2)12-9-21/h3-17,39H,18-19H2,1-2H3,(H,40,44)/b20-14+/t35-/m1/s1

InChI Key

BUKJQEUHBSTPKN-CIPJZLJOSA-N

Canonical SMILES

CC(=CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)/[N+](=O)[O-]

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound that features a carbamate functional group attached to a highly substituted indole structure. This compound is characterized by its intricate molecular framework, which includes multiple halogenated and nitro substituents, contributing to its potential biological activity. The presence of these substituents may influence the compound's reactivity and interaction with biological targets.

The reactions involving benzyl carbamate derivatives often include condensation reactions, such as the acid-catalyzed condensation with glyoxal. This process can yield various products depending on the reaction conditions, including solvent type and temperature. For instance, benzyl carbamate can undergo hydrolysis or re-esterification under acidic conditions, leading to different byproducts in solution .

Compounds with similar structures to benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate have been studied for their biological activities, particularly in cancer research. The unique combination of halogen and nitro groups may enhance the compound's ability to interact with specific biological targets, potentially offering therapeutic benefits in oncology and other fields of medicinal chemistry .

The synthesis of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can be approached through various methods:

  • Condensation Reactions: Utilizing benzyl carbamate and glyoxal under acidic conditions has shown to produce various derivatives through controlled reaction parameters .
  • Carbamate Formation: Traditional methods for synthesizing benzyl carbamate involve reacting benzyl chloroformate with ammonia or urea under specific conditions to yield high-purity products .

These methods highlight the versatility in synthesizing complex carbamate derivatives.

The primary applications of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate are likely found in pharmaceutical development, particularly in drug design targeting cancerous cells or other diseases influenced by similar molecular mechanisms. Its unique structure may allow it to function as a lead compound for further modification and optimization in medicinal chemistry.

Interaction studies of this compound with biological macromolecules such as proteins or nucleic acids could reveal its mechanism of action. Preliminary studies suggest that compounds with similar structures can exhibit significant interactions with enzyme active sites or receptor binding domains, potentially leading to inhibition or modulation of biological pathways .

Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Chloroindole DerivativesHalogenated indole coreAnticancer activity
Nitro-substituted IndolesNitro group on indole ringAntimicrobial properties
Benzamide DerivativesAmide functional groupAnti-inflammatory effects

These comparisons highlight the uniqueness of benzyl (R,E)-(5-chloro...) due to its specific combination of halogens and nitro groups, which may enhance its reactivity and biological interactions compared to simpler analogs.

XLogP3

7.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

688.1291681 g/mol

Monoisotopic Mass

688.1291681 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-09-2024

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